- Method for preparing scopoletin from 2,4-dihydroxy-5-methoxy benzaldehyde, China, , ,

Cas no 92-61-5 (Scopoletin)

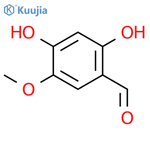

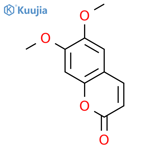

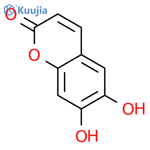

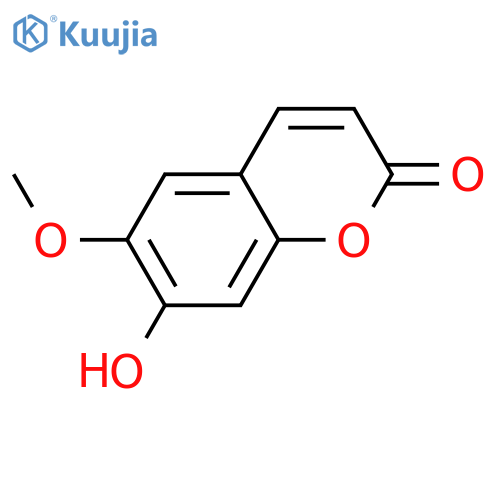

Scopoletin structure

商品名:Scopoletin

Scopoletin 化学的及び物理的性質

名前と識別子

-

- 7-Hydroxy-6-methoxy-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-

- 6-Methoxy-7-hydroxycoumarin

- 6-Methylesculetin

- 6-O-Methylesculetin

- 7-hydroxy-6-methoxy-2h-1-benzopyran-2-on

- 7-hydroxy-6-methoxy-coumari

- beta-Methylesculetin

- Buxuletin

- Scopoletine

- 7-hydroxy-6-methoxychromen-2-one

- Scopoletin

- SCOPOLETIN(AS)

- SCOPOLETIN(AS) PrintBack

- SCOPOLETIN(P) (AHP Verified)

- 6-methoxy-7-hydroxy-coumarin

- 6-MethoxyuMbelliferone

- 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one

- 7-hydroxy-6-methoxy-2H-benzopyran-2-one

- 7-Hydroxy-6-methoxycoumarin

- Chrysatropic acid

- Esculetin-6-Methyl ester

- Gelseminic acid

- Murrayetin

- Scopoletol

- β-Methylesculetin

- Escopoletin

- Esculetin-6-methyl Ether

- [ "7-Hydroxy-6-methoxycoumarin" ]

- Esculetin 6-methyl ether

- .beta.-Methylesculetin

- COUMARIN

- 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (ACI)

- Coumarin, 7-hydroxy-6-methoxy- (8CI)

- MeSH ID: D012603

- NSC 405647

- SR-01000841273

- SPBio_000994

- SCOPOLETIN [MI]

- 6-methoxy-7-oxidanyl-chromen-2-one

- NCGC00016349-01

- Prestwick2_000962

- CS-5791

- s3881

- Acid, Gelseminic

- Prestwick0_000962

- Spectrum2_001207

- 92-61-5

- BRD-K96163925-001-09-9

- SMR000112541

- DTXCID5048766

- 7-hydroxy 6-methoxy coumarine

- NCGC00016349-02

- MEGxp0_001192

- BPBio1_001061

- NCGC00094973-01

- Spectrum4_001054

- SCOPOLETIN [USP-RS]

- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- (9CI)

- BDBM50156693

- Prestwick1_000962

- FT-0631451

- 5-18-03-00203 (Beilstein Handbook Reference)

- BCP13342

- AC-34125

- A-Methylaesculetin

- 7-Hydroxy-5-methoxycoumarin

- NCGC00094973-03

- Prestwick3_000962

- 7-hydroxy-6-methoxy-chromen-2-one

- HMS1921N16

- CHEMBL71851

- NCGC00016349-06

- Aesculetin 6-methyl ether

- C01752

- MLS002472878

- S-2000

- 7-Hydroxy-6-methoxy-2H-chromen-2-one #

- UNII-KLF1HS0SXJ

- COPOLETIN

- DTXSID0075368

- NCGC00016349-07

- BSPBio_002944

- Spectrum3_001532

- AS-65759

- EINECS 202-171-9

- 1ST40126

- NCGC00016349-05

- Acid, Chrysotropic

- HY-N0342

- S0367

- Q2472366

- Scopoletin, United States Pharmacopeia (USP) Reference Standard

- HMS502D22

- NCGC00016349-04

- T83

- SPBio_002884

- KBioGR_001348

- 7-hydroxy-6-methoxy-1-benzopyran-2-one

- KLF1HS0SXJ

- NCGC00016349-03

- 7-hydroxy-6-methoxy-coumarin

- IDI1_000720

- SCHEMBL147702

- HMS1571A05

- b-Methylaesculetin

- NINDS_000720

- SCOPOLETIN (USP-RS)

- COUMARIN, 7-HYDROXY-6-METHOXY-

- HMS2268G04

- Chrysotropic Acid

- SPECTRUM1502242

- AB00443525

- SR-01000841273-4

- 0B4B9FAA-686D-4977-AA08-65F8E4F1977C

- CCRIS 3592

- MLS002154074

- NSC405647

- TD8126

- Gelseminic acid;Chrysatropic acid

- DivK1c_000720

- BIDD:PXR0125

- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE) [DSC]

- CHEBI:17488

- NCGC00094973-02

- NS00007731

- MFCD00006872

- SR-01000841273-3

- KBio1_000720

- HMS3885K10

- AKOS000277133

- BRD-K96163925-001-06-5

- beta -methylesculetin

- NSC-405647

- NCI60_003834

- HMS2098A05

- CCG-39140

- KBio3_002444

- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE)

- BRN 0156296

- Spectrum5_000654

- Scopoletin, analytical standard

- Scopoletin, >=99%

- TNP00096

- NCGC00016349-08

- Baogongteng B

- BSPBio_000963

- CAS-92-61-5

- ACon1_000143

- A844290

- Dataset-S1.1

- 7-Hydroxy 6-methoxycoumarin

- Dataset-S1.68

- MLSMR

- Scopoletin?

- Scopoletin7-Hydroxy-6-methoxy-2H-chromen-2-one; 6-Methylesculetin; Chrysatropic acid

- ALBB-023369

- DB-050232

- Scopoletin;6-Methoxyumbelliferone; 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one

- STL570289

-

- MDL: MFCD00006872

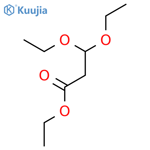

- インチ: 1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3

- InChIKey: RODXRVNMMDRFIK-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC2C(=CC(=C(C=2)OC)O)O1

計算された属性

- せいみつぶんしりょう: 192.04200

- どういたいしつりょう: 192.04225873 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 192.17

- 疎水性パラメータ計算基準値(XlogP): 1.5

- 互変異性体の数: 5

- トポロジー分子極性表面積: 55.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2932 (rough estimate)

- ゆうかいてん: 203-205 °C (lit.)

- ふってん: 288.14°C (rough estimate)

- フラッシュポイント: 172.4ºC

- 屈折率: 1.5430 (estimate)

- ようかいど: 1e+006 mg/L @ 25 °C (est)

- すいようせい: びようようせい

- PSA: 59.67000

- LogP: 1.50720

- マーカー: 8408

- FEMA: 2699

- ようかいせい: 水または冷エタノールに微溶解し、熱エタノールまたは熱氷酢酸に溶解し、クロロホルムに溶解しやすく、ベンゼンにほとんど溶解しない。

Scopoletin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:GN6930000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Scopoletin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Scopoletin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP1275-20mg |

Scopoletin |

92-61-5 | 98% | 20mg |

$30 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019548-20mg |

Scopoletin |

92-61-5 | 20mg |

¥421 | 2024-05-20 | ||

| Ambeed | A867040-1g |

7-Hydroxy-6-methoxy-2H-chromen-2-one |

92-61-5 | 97% | 1g |

$342.0 | 2025-02-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2984-100 mg |

Scopoletin |

92-61-5 | 99.88% | 100MG |

¥872.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99741-20mg |

Scopoletin |

92-61-5 | 20mg |

¥238.0 | 2021-09-07 | ||

| eNovation Chemicals LLC | D961233-1g |

2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- |

92-61-5 | 97% | 1g |

$365 | 2024-06-06 | |

| ChemScence | CS-5791-200mg |

Scopoletin |

92-61-5 | 99.70% | 200mg |

$160.0 | 2021-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2984-1 mL * 10 mM (in DMSO) |

Scopoletin |

92-61-5 | 99.88% | 1 mL * 10 mM (in DMSO) |

¥660.00 | 2022-04-26 | |

| TRC | S200500-250mg |

Scopoletin |

92-61-5 | 250mg |

$244.00 | 2023-05-17 | ||

| ChemScence | CS-5791-100mg |

Scopoletin |

92-61-5 | 99.70% | 100mg |

$99.0 | 2021-09-02 |

Scopoletin 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: N,N-Dimethylaniline ; rt → reflux; 4 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux

リファレンス

- Preparation of scopoletin derivatives as antitumor agents, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

リファレンス

- Synthesis and antitumor activity of scopoletin derivatives, Letters in Drug Design & Discovery, 2012, 9(4), 397-401

合成方法 4

はんのうじょうけん

1.1 Reagents: Zinc chloride Solvents: 1,4-Dioxane ; 8 d, 100 °C

リファレンス

- New Approach for the Construction of the Coumarin Frame and Application in the Total Synthesis of Natural Products, Helvetica Chimica Acta, 2011, 94(2), 185-198

合成方法 5

はんのうじょうけん

1.1 Solvents: Ethylene glycol , Pyridine ; 3.5 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

リファレンス

- Synthesis and in vitro antitumor activity of novel scopoletin derivatives, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5008-5012

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Solvents: Ethylene glycol , Pyridine ; 3.5 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled

リファレンス

- Synthesis and biological evaluation of scopoletin derivatives, Bioorganic & Medicinal Chemistry, 2013, 21(1), 84-92

合成方法 8

はんのうじょうけん

1.1 Solvents: Ethyl acetate

リファレンス

- An improved and large scale synthesis of the natural coumarin scopoletin, Archiv der Pharmazie (Weinheim, 1995, 328(10), 737-8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

リファレンス

- Gastroprotective activity of synthetic coumarins: Role of endogenous prostaglandins, nitric oxide, non-protein sulfhydryls and vanilloid receptors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5732-5735

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 0.3 h, 0 - 5 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 0.3 h, 0 - 5 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- An expedient method for regioselective methylation of catechol coumarins, Chemical Research in Chinese Universities, 2016, 32(5), 786-791

合成方法 12

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; 23 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.3 Solvents: N,N-Diethylaniline ; 5 h, 180 °C; 180 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.3 Solvents: N,N-Diethylaniline ; 5 h, 180 °C; 180 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Scopoletin derivative, its application in preparation of anticoagulant drug for treatment of venous thrombosis disease, and its preparation, China, , ,

合成方法 13

はんのうじょうけん

1.1 Solvents: N,N-Diethylaniline ; 15 min, reflux

リファレンス

- Total synthesis of six 3,4-unsubstituted coumarins, Molecules, 2013, 18(12), 15613-15623

合成方法 14

はんのうじょうけん

1.1 Catalysts: Sodium bisulfate (silica-supported) ; 48 h, 120 °C

1.2 Solvents: Dichloromethane ; 1.5 h, rt

1.2 Solvents: Dichloromethane ; 1.5 h, rt

リファレンス

- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst, Journal of Organic Chemistry, 2003, 68(18), 7101-7103

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 0 - 5 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.2 0 - 5 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

リファレンス

- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment, Bioorganic & Medicinal Chemistry, 2021, 29,

合成方法 16

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 50 min, > 110 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

リファレンス

- Synthesis and acaricidal activities of scopoletin phenolic ether derivatives: QSAR, molecular docking study and in silico ADME predictions, Molecules, 2018, 23(5),

合成方法 17

はんのうじょうけん

1.1 Solvents: Pyridine ; 3.5 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 147-151

合成方法 18

はんのうじょうけん

1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 28 min, 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation, Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23

合成方法 19

はんのうじょうけん

1.1 Solvents: N,N-Diethylaniline ; 12 h, rt → reflux

リファレンス

- First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin D, SynOpen, 2019, 3(2), 49-54

合成方法 20

はんのうじょうけん

1.1 Reagents: Phosphoric acid

リファレンス

- New syntheses in the coumarin series, Journal of Organic Chemistry, 1962, 27, 3083-5

Scopoletin Raw materials

- Asaraldehyde

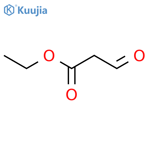

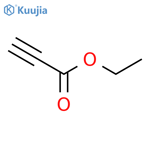

- ethyl propiolate

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

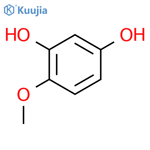

- 2,4-Dihydroxy-5-methoxybenzaldehyde

- 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxy-3-(phenylmethoxy)phenyl ester, (2E)-

- 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- ethyl 3,3-diethoxypropanoate

- propanedioic acid

- 4-Methoxybenzene-1,3-diol

- Scoparone

- Esculetin

- Ethyl 3-oxopropanoate

- 2H-1-Benzopyran-2-one, 6-methoxy-7-(methoxymethoxy)-

Scopoletin Preparation Products

Scopoletin サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:92-61-5)Scopoletin

注文番号:A844290

在庫ステータス:in Stock/in Stock

はかる:1g/5g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:02

価格 ($):308.0/1077.0

Scopoletin 関連文献

-

Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593

-

Muhammad Raza Shah,Anwar Shamim,Lauren S. White,Massimo F. Bertino,M. Ahmed Mesaik,Samreen Soomro New J. Chem. 2014 38 5566

-

Muhammad Raza Shah,Anwar Shamim,Lauren S. White,Massimo F. Bertino,M. Ahmed Mesaik,Samreen Soomro New J. Chem. 2014 38 5566

-

Hsin-Yi Hung,Keduo Qian,Susan L. Morris-Natschke,Chau-Shin Hsu,Kuo-Hsiung Lee Nat. Prod. Rep. 2012 29 580

-

Pham Cam Nam,Nguyen Minh Thong,Nguyen Thi Hoa,Duong Tuan Quang,Loc Phuoc Hoang,Adam Mechler,Quan V. Vo RSC Adv. 2021 11 14269

関連分類

- 溶剤および有機化学物質 有機化合物 フェニルプロパノイドとポリケタイド クマリンとその誘導体 7-ヒドロキシコウマリン

- 溶剤および有機化学物質 有機化合物 フェニルプロパノイドとポリケタイド クマリンとその誘導体 ヒドロキシコウマリン 7-ヒドロキシコウマリン

- 天然製品および抽出物 植物抽出物 プラントベース タミルナディア・ウリギノサ

- 天然製品および抽出物 植物抽出物 プラントベース センラ・インカナ

- 天然製品および抽出物 植物抽出物 プラントベース スカフォペタラム・トネリ

- 天然製品および抽出物 植物抽出物 プラントベース リパリオシダ ヒルマフォロジータ

- 天然製品および抽出物 植物抽出物 プラントベース ペルトスティグマ グアテマラエンス

- 天然製品および抽出物 植物抽出物 プラントベース ネアルコルネア ヤプレンシス

- 天然製品および抽出物 植物抽出物 プラントベース マタイバ・アルボレスケンス

- 天然製品および抽出物 植物抽出物 プラントベース ジムノフィトン イサティディカルプム

- 医薬品及び生化学製品 医薬品の有効成分 標準物質

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-61-5)Scopoletin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:92-61-5)Scopoletin

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ